molecular formula C21H19N5O2 B3006634 N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide CAS No. 1210698-22-8

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide

Cat. No.: B3006634
CAS No.: 1210698-22-8
M. Wt: 373.416
InChI Key: WYALPUMIPVDZOD-UHFFFAOYSA-N
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Description

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.416. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound is part of a broader class of chemicals known for their synthesis through cyclization and oxidative cyclization processes. These processes involve the use of POCl3 or chloramine-T as oxidants to produce compounds with potential antimicrobial properties. For instance, a series of 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles demonstrated potent to weak antimicrobial activity, highlighting the compound's role in developing new antimicrobial agents (Ningaiah et al., 2014).

Antimicrobial Evaluation

Further research into the compound's derivatives has shown significant antimicrobial and antitubercular activities. For example, N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and tested for in vitro antitubercular activities against Mycobacterium tuberculosis H37Rv, with some derivatives exhibiting promising lead molecule properties due to their minimal inhibitory concentrations (MIC) (Nayak et al., 2016).

Insecticidal Activities

The compound and its analogs have also been explored for their insecticidal properties. A series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings synthesized and characterized showed good insecticidal activities against the diamondback moth (Plutella xylostella), suggesting potential for agricultural applications (Qi et al., 2014).

Anticancer Research

Some derivatives of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide have been evaluated for their anticancer activities. For instance, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and tested against various cancer cell lines, with some derivatives showing higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, many pyrazole derivatives are known to have biological activity, including anti-inflammatory, analgesic, and anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, characterization, and biological activity of this compound, as well as its potential applications in medicine or other fields .

Properties

IUPAC Name

N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-26-13-12-18(25-26)20-23-24-21(28-20)22-19(27)14-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,17H,14H2,1H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYALPUMIPVDZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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